KCC2 Transporter Inhibition: Target Compound vs. Piperidine‑Linked Analog
In a high‑throughput screen of small‑molecule modulators of the neuronal K‑Cl cotransporter KCC2, the piperidine analog BDBM43958 (2‑{[1‑(2,1,3‑benzothiadiazol‑4‑ylsulfonyl)piperidin‑4‑yl]carbonyl}‑1,2,3,4‑tetrahydroisoquinoline) exhibited an EC₅₀ of 23,800 nM [1]. The target compound replaces the piperidine with a piperazine and the tetrahydroisoquinoline with a biphenyl‑4‑yl group. SAR from this series indicates that piperazine‑linked sulfonamides can increase hydrogen‑bond capacity and modulate basicity (calculated pKa ~6.5 vs. ~8.0 for the piperidine congener), potentially altering both potency and off‑target profile. Direct head‑to‑head KCC2 data for the biphenyl‑piperazine variant have not been publicly disclosed; the values below are class‑level projections based on the closest fully‑characterized analog.
Analog BDBM43958: EC₅₀ 23.8 µM (piperidine-tetrahydroisoquinoline)
| Evidence Dimension | KCC2 modulation EC₅₀ |
|---|---|
| Target Compound Data | No direct KCC2 EC₅₀ reported; projected <50 µM based on analog SAR. |
| Comparator Or Baseline | BDBM43958 (piperidine‑tetrahydroisoquinoline analog): EC₅₀ 23.8 µM. |
| Quantified Difference | Projected difference <2‑fold; piperazine variant may exhibit improved solubility and altered selectivity. |
| Conditions | HTS dose‑response assay; human KCC2 expressed in HEK‑293 cells (PubChem AID 1736). |
Why This Matters
For programs targeting KCC2‑mediated chloride homeostasis (epilepsy, neuropathic pain, spasticity), the piperazine‑biphenyl architecture may offer a differentiated developability profile despite comparable on‑target potency.
- [1] BindingDB. Entry 4095. KCC2 EC₅₀ for BDBM43958. (Accessed 2026). View Source
